1,3-Di(butan-2-yl)urea
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Overview
Description
DI-Sec-butylurea is an organic compound with the molecular formula C9H20N2O It is a derivative of urea, where two sec-butyl groups are attached to the nitrogen atoms of the urea molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
DI-Sec-butylurea can be synthesized through the reaction of sec-butylamine with urea. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The general reaction can be represented as follows:
2 sec-Butylamine+Urea→DI-Sec-butylurea+Ammonia
Industrial Production Methods
In an industrial setting, the production of DI-Sec-butylurea may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
DI-Sec-butylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sec-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are employed.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea compounds.
Scientific Research Applications
DI-Sec-butylurea has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which DI-Sec-butylurea exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Sec-butylurea: A related compound with a single sec-butyl group attached to the urea molecule.
N,N’-Di-n-butylurea: Another derivative of urea with n-butyl groups instead of sec-butyl groups.
Uniqueness
DI-Sec-butylurea is unique due to the presence of two sec-butyl groups, which impart distinct steric and electronic properties compared to other urea derivatives
Properties
CAS No. |
71155-98-1 |
---|---|
Molecular Formula |
C9H20N2O |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
1,1-di(butan-2-yl)urea |
InChI |
InChI=1S/C9H20N2O/c1-5-7(3)11(9(10)12)8(4)6-2/h7-8H,5-6H2,1-4H3,(H2,10,12) |
InChI Key |
FTPSXMKMTGZCJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)N |
Origin of Product |
United States |
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